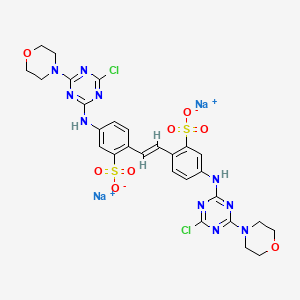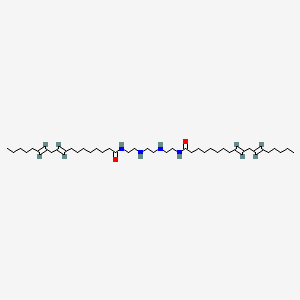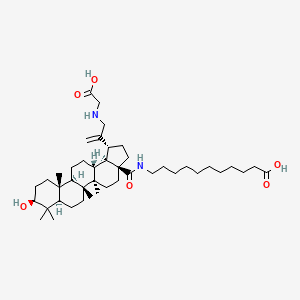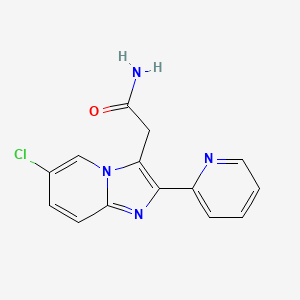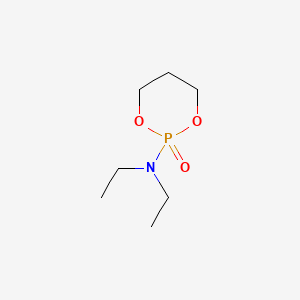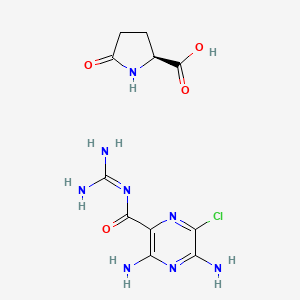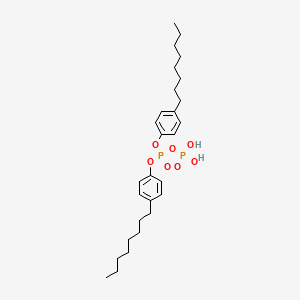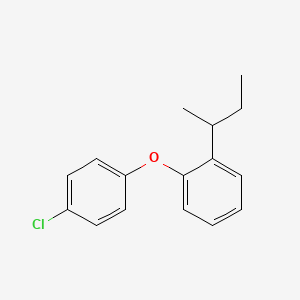
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chlorophenoxy group attached to a benzene ring, with an isobutyl group as a substituent
准备方法
The synthesis of 1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene typically involves the reaction of 4-chlorophenol with 2-(1-methylpropyl)benzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzylic position, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions often result in the formation of alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学研究应用
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit activity against certain diseases or conditions.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives being studied.
相似化合物的比较
1-(4-Chlorophenoxy)-2-(1-methylpropyl)benzene can be compared with other similar compounds, such as:
4-Chlorophenol: A simpler compound with a similar chlorophenoxy group but lacking the isobutyl substituent.
2-(1-Methylpropyl)benzene: Another related compound that shares the isobutyl group but lacks the chlorophenoxy group.
1-(4-Bromophenoxy)-2-(1-methylpropyl)benzene: A brominated analog that may exhibit different reactivity and properties due to the presence of bromine instead of chlorine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
60142-03-2 |
|---|---|
分子式 |
C16H17ClO |
分子量 |
260.76 g/mol |
IUPAC 名称 |
1-butan-2-yl-2-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C16H17ClO/c1-3-12(2)15-6-4-5-7-16(15)18-14-10-8-13(17)9-11-14/h4-12H,3H2,1-2H3 |
InChI 键 |
LSVDNDDTYRDYLF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC=CC=C1OC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



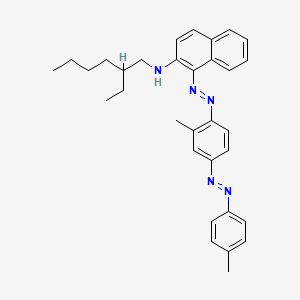
![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
